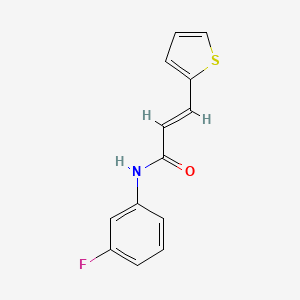
(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide, also known as compound 1, is a small molecule inhibitor that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been found to exhibit promising activity against various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Design and Synthesis in Medicinal Chemistry
Thioamide derivatives, including compounds structurally related to "(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide," have been explored for their potential in drug discovery and development. For instance, the design and synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues, which possess anti-inflammatory and analgesic activity, highlight the role of such compounds in medicinal chemistry. Compound 17, a result of this research, has advanced to phase I clinical trials due to its promising therapeutic effects (Musso et al., 2003).
Fluorescent Sensing and Biochemical Applications
Fluorescent chemosensors incorporating thioamide functionalities have been studied for their ability to detect specific chemical species in biological systems. A notable example is the detailed investigation of the sensing mechanism of an aqueous fluoride chemosensor, BTTPB, using DFT/TDDFT methods. This research demonstrates the potential of thioamide-based compounds in developing fluorescent sensors for biochemical applications (Chen et al., 2014).
Protein Conformation Monitoring
Thioamides have been utilized as minimalist chromophores to monitor protein conformation changes. These compounds can quench the fluorescence of natural amino acids, such as tryptophan and tyrosine, thereby serving as probes to study structural dynamics in proteins. This application is crucial for understanding protein function in biological processes, including cell signaling and the development of amyloid diseases (Petersson, 2013).
Investigation of Anti-inflammatory Potential
Research into N-arylcinnamamide derivatives has revealed their significant anti-inflammatory properties. Several compounds within this group have shown to inhibit NF-κB activation, a key factor in inflammatory processes, indicating the therapeutic potential of thioamide derivatives in treating inflammatory conditions (Hošek et al., 2019).
Synthesis and Application in Organic Chemistry
The synthesis of novel fluorophores and chromophores using thioamide derivatives as building blocks demonstrates their versatility in organic chemistry. These compounds have been used to create a range of fluorescent dyes with applications in materials science and molecular imaging. The unique properties of thioamide-based fluorophores, such as dual fluorescence and high emission efficiency, open up new possibilities for the development of advanced materials and sensors (Witalewska et al., 2019).
properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOWEEGZOQVDQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
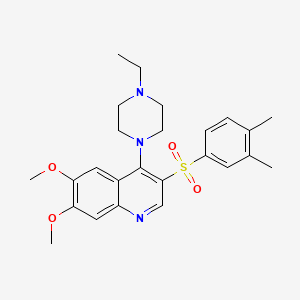
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
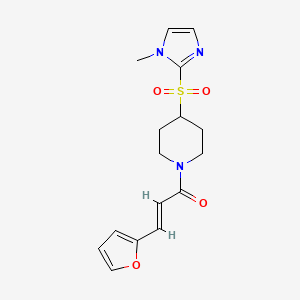
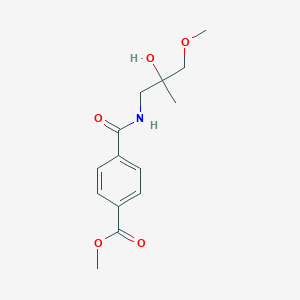
![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)
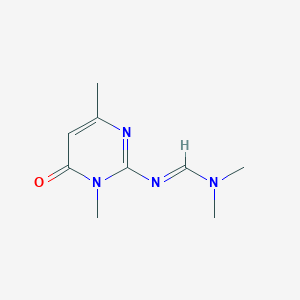

![3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2845509.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)


![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)